Product packaging for H-Ser(Bzl)-OH.HCl(Cat. No.:CAS No. 76614-98-7)

H-Ser(Bzl)-OH.HCl

Cat. No.: B1445322
CAS No.: 76614-98-7
M. Wt: 231.67 g/mol
InChI Key: FUJXTCPYWRWTDZ-FVGYRXGTSA-N
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Description

Contextual Significance of Modified Amino Acids in Scientific Inquiry

Modified amino acids are instrumental in advancing scientific understanding and technological capabilities. They serve as crucial tools for probing biological processes, designing new therapeutic agents, and creating advanced materials. By altering the side chains of natural amino acids, researchers can fine-tune properties such as solubility, stability, and biological activity. chemimpex.com This has led to the development of peptides with enhanced therapeutic profiles and polymers with unique structural characteristics. Amino acids and their derivatives are also recognized for their beneficial roles as ergogenic dietary substances. medchemexpress.com

Overview of H-Ser(Bzl)-OH·HCl as a Foundational Chiral Building Block

H-Ser(Bzl)-OH·HCl, a derivative of the amino acid L-serine, is a white to off-white crystalline powder. guidechem.com Its structure incorporates a benzyl (B1604629) group attached to the hydroxyl group of serine, a modification that imparts unique chemical properties. This compound is particularly valued as a chiral building block in organic synthesis. guidechem.comchemimpex.com Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, making enantiomerically pure compounds like H-Ser(Bzl)-OH·HCl highly sought after. chemimpex.com The presence of the benzyl group enhances its utility in various synthetic strategies, particularly in peptide synthesis. chemimpex.com

Below is a table summarizing the key chemical properties of H-Ser(Bzl)-OH.HCl:

PropertyValue
CAS Number 76614-98-7
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol
Appearance White to off-white powder
Purity ≥ 98% (HPLC)
Solubility Soluble in water
Data sourced from multiple chemical suppliers. chemimpex.comambeed.com

Scope of Research Trajectories Involving O-Benzyl-L-serine Derivatives

The applications of O-Benzyl-L-serine and its derivatives are diverse and continue to expand. A primary area of research is in peptide synthesis , where it serves as a protected amino acid monomer. myskinrecipes.comnetascientific.com The benzyl group acts as a protecting group for the serine side chain, preventing unwanted reactions during the peptide coupling process. This protection is stable under various conditions but can be readily removed when needed, a strategy often employed in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). nih.govgoogle.com

Furthermore, O-Benzyl-L-serine derivatives are pivotal in medicinal chemistry for the development of novel therapeutics. netascientific.com They are used to create enzyme inhibitors and other biologically active molecules. chemimpex.comchemimpex.com The ability to modify the serine side chain allows for the synthesis of peptidomimetics and other small molecules designed to interact with specific biological targets.

In the field of materials science , these derivatives are used to synthesize polypeptides with specific secondary structures. For instance, copolypeptides of O-benzyl-L-serine and O-benzyl-L-glutamic acid have been synthesized to study the control over polymer conformation. researchgate.net

Detailed Research Findings

The synthesis of H-Ser(Bzl)-OH·HCl and its derivatives has been a subject of considerable research to optimize yields and purity. One common approach involves the benzylation of a suitably protected L-serine derivative. For example, N-(tert-butoxycarbonyl)-L-serine can be reacted with sodium hydride and benzyl bromide to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine. rsc.org Subsequent deprotection of the Boc group with an acid like trifluoroacetic acid (TFA) yields the desired O-Benzyl-L-serine. rsc.org

Another established method is the resolution of N-formyl-DL-serine. rsc.org This process separates the D- and L-enantiomers, providing a route to the optically pure O-benzyl-L-serine. rsc.org

The utility of H-Ser(Bzl)-OH·HCl in peptide synthesis is well-documented. In Boc-based solid-phase peptide synthesis (Boc-SPPS), the benzyl group on the serine side chain is stable to the repetitive TFA treatments used to remove the N-terminal Boc protecting group. nih.govpeptide.com It is then typically cleaved at the end of the synthesis using strong acids like anhydrous hydrogen fluoride (B91410) (HF). nih.gov

Recent research has also explored the use of O-Benzyl-L-serine derivatives in the synthesis of complex peptides and peptidomimetics with potential therapeutic applications. For example, it has been incorporated into the synthesis of ureidopeptides and peptidyl ureas. impurity.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B1445322 H-Ser(Bzl)-OH.HCl CAS No. 76614-98-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJXTCPYWRWTDZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735828
Record name O-Benzyl-L-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76614-98-7
Record name O-Benzyl-L-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Process Optimization

Evolution of Synthetic Routes for O-Benzyl-L-serine Hydrochloride

The preparation of H-Ser(Bzl)-OH·HCl has evolved significantly, driven by the need for high-purity, stereochemically-defined building blocks for complex peptide synthesis.

Classical Protecting Group Chemistry for Hydroxyl and Amino Functionalities

The synthesis of O-Benzyl-L-serine hinges on the strategic use of protecting groups, a cornerstone of multi-step organic synthesis. wikipedia.org The challenge lies in selectively modifying the hydroxyl group of L-serine while its amino and carboxyl groups are also reactive. A typical synthetic pathway involves a multi-step process:

N-Protection: The synthesis often begins with the protection of the α-amino group of L-serine to prevent its polymerization and other side reactions. researchgate.net The tert-butyloxycarbonyl (Boc) group is a common choice for this step. L-serine is treated with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in an aqueous basic solution to yield N-Boc-L-serine. rsc.orgorganic-chemistry.org

O-Benzylation: The key step is the introduction of the benzyl (B1604629) (Bzl) ether linkage to the side-chain hydroxyl group. This is typically achieved by treating the N-protected serine with a benzylating agent like benzyl bromide in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). rsc.org The benzyl group is favored for its relative stability under various conditions used in peptide synthesis. ug.edu.pl

N-Deprotection: The final step is the removal of the temporary N-protecting group to liberate the free amine, which is then protonated to form the hydrochloride salt. If the Boc group was used, it is cleaved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. rsc.org This yields the desired H-Ser(Bzl)-OH, which is isolated as its hydrochloride salt. rsc.org

An alternative to the Boc group for N-protection is the benzyloxycarbonyl (Cbz or Z) group, which can be removed by hydrogenolysis. wikipedia.org However, since hydrogenolysis also cleaves the O-benzyl ether, this route requires careful strategic planning if both groups are present. wikipedia.org

StepReagents & ConditionsIntermediate/ProductPurpose
1. N-Protection L-Serine, Di-tert-butyl dicarbonate ((Boc)₂O), NaOH (aq), DioxaneN-Boc-L-serineProtects the α-amino group from unwanted reactions. rsc.orgorganic-chemistry.org
2. O-Benzylation N-Boc-L-serine, Sodium Hydride (NaH), Benzyl Bromide (BnBr), DMFN-Boc-O-benzyl-L-serineIntroduces the permanent benzyl protecting group on the hydroxyl side chain. rsc.org
3. N-Deprotection N-Boc-O-benzyl-L-serine, Trifluoroacetic Acid (TFA) or HCl, CH₂Cl₂H-Ser(Bzl)-OH·HClRemoves the temporary Boc group to yield the final product as a stable salt. rsc.org

Development of Stereoselective Syntheses

Maintaining the L-stereochemistry of the chiral center in serine is paramount during synthesis, as the biological activity of peptides is highly dependent on their stereochemical integrity. The development of stereoselective synthetic methods has been crucial.

Starting the synthesis from the readily available and chiral L-serine is the most common strategy to ensure the correct final stereochemistry. beilstein-journals.org However, the reaction conditions at each step must be carefully controlled to prevent racemization. For instance, the use of strong bases or high temperatures can risk epimerization at the α-carbon. us.es

Integration into Modern Peptide Synthesis Strategies

H-Ser(Bzl)-OH·HCl is a workhorse building block in the two primary methodologies for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). peptide.comgoogle.com

H-Ser(Bzl)-OH·HCl in Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS, pioneered by R.B. Merrifield, involves building a peptide chain step-by-step while it is anchored to an insoluble polymer support. researchgate.net H-Ser(Bzl)-OH is a key component in what is known as the Boc/Bzl protection strategy. researchgate.netpeptide.com

In this scheme:

The C-terminal amino acid is attached to the solid resin.

Each subsequent amino acid, with its α-amino group protected by the acid-labile Boc group, is coupled to the growing chain. The side chain of serine is protected with the more acid-stable benzyl (Bzl) group. ug.edu.plpeptide.com

After each coupling, the temporary Boc group is removed with a moderately strong acid like TFA, leaving the Bzl group and the peptide-resin linkage intact. osti.gov

This cycle is repeated until the desired peptide sequence is assembled.

Finally, the completed peptide is cleaved from the resin, and all permanent side-chain protecting groups (including the O-benzyl group on serine) are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.netug.edu.pl

The benzyl group's stability to the repetitive TFA treatments required for Boc removal makes it an effective "permanent" side-chain protecting group in this strategy. researchgate.netosti.gov

H-Ser(Bzl)-OH·HCl in Liquid-Phase Peptide Synthesis (LPPS) Methodologies

LPPS, also known as solution-phase synthesis, involves carrying out all reactions in solution. While often more time-consuming than SPPS, it remains important for large-scale production and the synthesis of certain complex peptides. google.commdpi.com

Exploration of Orthogonal Protecting Group Schemes Utilizing Benzyl Ethers

Orthogonal protection is a sophisticated strategy that employs multiple protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. wikipedia.org This allows for precise chemical manipulations at different parts of a complex molecule, such as on-resin cyclization or site-specific modifications. peptide.com

The benzyl (Bzl) ether fits well into orthogonal schemes due to its unique removal conditions. It is stable to the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the mildly acidic conditions that cleave highly labile groups like trityl (Trt). wikipedia.orgiris-biotech.de The Bzl group is typically removed by either catalytic hydrogenolysis (H₂/Pd) or strong acids (like HF). wikipedia.orgresearchgate.net

This creates a three-dimensional orthogonal system:

Base-labile group: Fmoc (removed with piperidine). wikipedia.org

Acid-labile group: tert-Butyl (tBu) (removed with TFA). iris-biotech.de

Hydrogenolysis/Strong acid-labile group: Benzyl (Bzl). wikipedia.org

This orthogonality allows synthetic chemists to, for example, use an Fmoc/Bzl strategy where the final deprotection is achieved by hydrogenation, leaving acid-sensitive parts of the molecule intact. The use of H-Ser(Bzl)-OH in Fmoc-based SPPS is less common than H-Ser(tBu)-OH, but it provides a valuable alternative for specific synthetic challenges where the properties of the benzyl ether are advantageous. peptide.com

Protecting Group Strategyα-Amino ProtectionSerine Side-Chain ProtectionRemoval ConditionsOrthogonality Principle
Boc/Bzl Boc (tert-butyloxycarbonyl)Bzl (Benzyl)Boc: Mild Acid (TFA). Bzl: Strong Acid (HF). researchgate.netug.edu.plDifferential acid lability.
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl)tBu (tert-butyl)Fmoc: Base (Piperidine). tBu: Acid (TFA). iris-biotech.deBase vs. Acid lability.
Orthogonal (Example) FmocBzlFmoc: Base. Bzl: Hydrogenolysis. wikipedia.orgBase vs. Hydrogenolysis lability, allowing for selective deprotection in the presence of acid-labile groups.

Catalytic and Reagent Innovations in Peptidic Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxyl group to facilitate its reaction with an amino group. bachem.com The synthesis of peptides, including those incorporating O-Benzyl-L-serine, has been significantly advanced by the development of sophisticated coupling reagents and catalysts that enhance efficiency and minimize side reactions. bachem.comglobalresearchonline.net

A variety of reagents have been developed to facilitate the formation of peptide bonds. These are broadly categorized and include carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts.

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) are widely used condensation reagents. bachem.comglobalresearchonline.net They react with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, forming the peptide bond. While effective, the use of carbodiimides can sometimes lead to the formation of an N-acylurea byproduct, which can complicate purification. bachem.com

Phosphonium-based reagents , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium-based reagents , like HBTU, HATU, and HCTU, have become popular due to their high coupling rates and the low incidence of side reactions. bachem.com These reagents convert protected amino acids into their corresponding active esters (e.g., OBt, OAt esters), which are more reactive and less prone to racemization. For instance, HATU is known to be highly efficient, even in sterically hindered couplings. bachem.com

The following interactive table summarizes some common coupling reagents and their key features:

Table 1: Common Coupling Reagents in Peptide Synthesis
Reagent Class Example Reagent Key Features
Carbodiimides DCC, EDC.HCl Widely used, cost-effective. bachem.comglobalresearchonline.net
Phosphonium Salts PyBOP Forms active esters, non-toxic byproduct. bachem.com
Aminium/Uronium Salts HBTU, HATU High coupling efficiency, low racemization. bachem.com

To improve the efficiency and reduce side reactions of coupling reagents, various additives are often employed. These additives can act as both racemization suppressors and rate enhancers. globalresearchonline.net

Hydroxybenzotriazoles , such as 1-Hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt), are the most common additives used in conjunction with carbodiimides. bachem.comuniurb.it They react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization than the O-acylisourea itself. bachem.com HOAt is particularly effective in accelerating coupling reactions and suppressing racemization. bachem.com More recently, Oxyma Pure® has been introduced as a non-explosive alternative to triazole-based additives.

The presence of a base is also crucial in many coupling reactions, especially when using phosphonium and aminium reagents. bachem.com Tertiary bases like N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used. bachem.com In cases where there is a high risk of racemization, a weaker base may be preferred. bachem.com

Research has also explored the use of copper(II)-based complexes, such as Cu(OBt)2, which have shown promise in reducing racemization during peptide assembly, although they may result in lower yields compared to more common reagents. uniurb.it

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including peptide synthesis. researchgate.netresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields and purity. researchgate.netacs.orgmdpi.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture. researchgate.net For example, a method for the synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts using microwave irradiation has been described, offering good yields and purity in a significantly shorter time frame. researchgate.net The synthesis of esters with O-alkylisoureas under microwave conditions has also been shown to proceed in excellent yields with very short reaction times. researchgate.net

Solvent-free or "green" chemistry approaches are also gaining traction. While not yet widely applied to the specific synthesis of H-Ser(Bzl)-OH.HCl, the principles of reducing solvent use and employing more environmentally benign reagents are a key area of ongoing research in peptide chemistry.

Role of Additives and Catalysts in Enhancing Reaction Efficiency

Process Intensification and Scale-Up Research for O-Benzyl-L-serine Hydrochloride Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including maintaining product quality, ensuring process safety, and optimizing cost-effectiveness.

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. researchgate.net In the context of fine chemical and pharmaceutical synthesis, this often involves the use of continuous flow reactors. acs.org Continuous manufacturing offers several advantages over traditional batch processing, including improved heat and mass transfer, better process control, and enhanced safety. acs.org While specific details on the large-scale continuous synthesis of this compound are not extensively published, the principles of flow chemistry are being increasingly applied to the production of complex molecules. acs.org

The traditional synthesis of O-Benzyl-L-serine often involves multiple steps, including the protection of the amino and hydroxyl groups of L-serine, followed by deprotection steps. rsc.orgrsc.org For example, one route involves the N-protection of L-serine with a Boc group, followed by benzylation of the hydroxyl group and subsequent deprotection of the N-Boc group with an acid like trifluoroacetic acid (TFA). rsc.orgchemicalbook.com Another established method involves the direct esterification of L-serine with benzyl alcohol using hydrochloric acid as a catalyst.

The following interactive table outlines a general synthetic pathway for O-Benzyl-L-serine, which upon treatment with HCl, would yield the desired hydrochloride salt.

Table 2: Illustrative Synthetic Pathway for O-Benzyl-L-serine

Step Reaction Reagents Key Considerations
1 N-protection of L-serine Di-tert-butyl dicarbonate (Boc₂O), NaOH Protection of the amino group to prevent side reactions. rsc.org
2 Benzylation Benzyl bromide, Sodium hydride (NaH) Introduction of the benzyl protecting group on the hydroxyl function. rsc.org
3 N-deprotection Trifluoroacetic acid (TFA) Removal of the Boc group to yield the free amine. rsc.org
4 Salt Formation Hydrochloric Acid (HCl) Formation of the final hydrochloride salt.

Applications in Contemporary Organic and Medicinal Chemistry

O-Benzyl-L-serine Hydrochloride as a Crucial Synthetic Precursor

The strategic placement of the benzyl (B1604629) ether on the side chain of L-serine provides a stable protecting group that allows for selective reactions at the amino and carboxyl termini. This has made H-Ser(Bzl)-OH.HCl an invaluable starting material in several areas of synthetic chemistry. chemimpex.comguidechem.com

Construction of Complex Peptide Architectures and Analogues

In the intricate field of peptide synthesis, this compound serves as a fundamental building block. chemimpex.com The benzyl group effectively masks the reactive hydroxyl group of the serine side chain, preventing unwanted side reactions during peptide bond formation. This protection is crucial for both solution-phase and solid-phase peptide synthesis (SPPS), ensuring the controlled and sequential assembly of amino acids into well-defined peptide chains. sigmaaldrich.combiosynth.com

The use of O-benzyl-protected serine is instrumental in the synthesis of therapeutic peptides and their analogues. chemimpex.com By incorporating this compound into a growing peptide chain, chemists can introduce a serine residue that can be deprotected at a later stage to reveal the free hydroxyl group. This functionality can be essential for the peptide's biological activity, influencing its conformation, solubility, and interaction with biological targets. chemimpex.com

ApplicationRole of this compoundSignificance
Peptide SynthesisProtected serine building blockPrevents side reactions, enables controlled chain assembly. chemimpex.comsigmaaldrich.com
Therapeutic PeptidesPrecursor to serine-containing peptidesAllows for late-stage deprotection to reveal essential hydroxyl groups. chemimpex.com
Peptide AnaloguesIntroduction of modified serine residuesFacilitates the creation of peptides with altered properties and functions.

Synthesis of Peptidomimetics for Enhanced Bioactivity

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. sigmaaldrich.com this compound is a valuable precursor in the synthesis of these modified structures. chemimpex.com The benzyl-protected serine can be chemically manipulated to create non-natural amino acid residues that, when incorporated into a peptide backbone, can confer resistance to enzymatic degradation and improve binding affinity to biological targets. chemimpex.comsigmaaldrich.com

Research has demonstrated the use of O-Benzyl-L-serine in the design of peptidomimetics that can inhibit protein-protein interactions, a key strategy in the development of new therapeutics. purdue.edu For instance, the serine core can be modified and incorporated into structures that mimic the binding motifs of natural peptides, leading to compounds with potential applications in areas such as cancer therapy. purdue.eduvt.edu

Role in the Creation of Specialized Amino Acid Derivatives

The versatility of this compound extends to the synthesis of a wide range of specialized amino acid derivatives. chemimpex.comnih.gov The protected hydroxyl group allows for chemical transformations on other parts of the molecule without affecting the serine side chain. For example, the aldehyde derived from O-benzyl-L-serine serves as a key intermediate in the synthesis of nonracemic hydroxyglutamic acids. beilstein-journals.org

Furthermore, O-Benzyl-L-serine can be a starting material for creating other protected amino acids. For instance, it can be used in the synthesis of Fmoc-O-benzyl-L-serine, a derivative widely used in solid-phase peptide synthesis. biosynth.com The ability to create these specialized derivatives is crucial for the development of novel peptides and other bioactive molecules with tailored properties. nih.gov

Contributions to Non-Peptidic Organic Synthesis

Beyond its role in peptide chemistry, this compound and its derivatives are valuable chiral building blocks in broader organic synthesis.

Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

The inherent chirality of this compound, derived from the natural L-serine, makes it a valuable chiral pool starting material. guidechem.com This means it can be used to introduce a specific stereochemistry into a target molecule, which is often critical for its biological activity. chemimpex.com It can serve as a chiral auxiliary, a temporary component of a molecule that directs a stereoselective reaction, or as a chiral building block that is incorporated into the final product. renyi.hubeilstein-journals.org For example, derivatives of O-benzyl-L-serine have been employed in the asymmetric synthesis of α-methylamino acids. researchgate.net

Advanced Materials Science Incorporating H-Ser(Bzl)-OH·HCl Units

The incorporation of H-Ser(Bzl)-OH·HCl, or its derivative O-benzyl-L-serine, into polymer chains has paved the way for the development of advanced materials with tailored properties for biomedical applications. The unique structure of this amino acid derivative, featuring a protected hydroxyl group, allows for the synthesis of functional polymers that are both biocompatible and biodegradable. These materials are of significant interest in fields such as tissue engineering, drug delivery, and regenerative medicine.

Design and Synthesis of Biocompatible and Biodegradable Polymers

The design of biocompatible and biodegradable polymers from H-Ser(Bzl)-OH·HCl primarily revolves around the strategic use of the benzyl-protected hydroxyl group and the inherent chirality of the L-serine backbone. This allows for the creation of polymers with pendant functional groups that can be deprotected post-polymerization to reveal reactive hydroxyl groups. These hydroxyl groups enhance hydrophilicity and provide sites for further modification.

One of the principal methods for synthesizing these polymers is the Ring-Opening Polymerization (ROP) of cyclic monomers derived from O-benzyl-L-serine. Two main types of cyclic monomers are utilized: N-carboxyanhydrides (NCAs) and O-carboxyanhydrides (OCAs).

Synthesis via O-Carboxyanhydrides (OCAs):

A prominent strategy involves the synthesis of O-benzyl-L-serine carboxyanhydride (Ser(Bn)-OCA). This monomer is typically prepared through the diazotization of O-benzyl-L-serine with sodium nitrite (B80452) in an acidic aqueous solution, followed by cyclization with phosgene. illinois.edunih.gov The resulting Ser(Bn)-OCA can undergo ROP to yield poly(α-hydroxy acids), a class of biodegradable polyesters. illinois.eduacs.org This polymerization is often catalyzed by organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org A key advantage of this method is the liberation of carbon dioxide during polymerization, which provides a strong thermodynamic driving force. frontiersin.orgacs.org

The resulting polymer, poly(O-benzyl-L-serine-co-lactic acid), possesses pendant benzyl groups that can be subsequently removed via catalytic hydrogenation. This deprotection step yields a water-soluble poly(α-hydroxy acid) with pendant hydroxyl groups, enhancing its biocompatibility and making it suitable for applications like hydrogel scaffolds for tissue engineering. illinois.eduacs.org

Synthesis via N-Carboxyanhydrides (NCAs):

Alternatively, O-benzyl-L-serine-N-carboxyanhydride (Ser(Bzl)-NCA) can be used in ROP to synthesize polypeptides and poly(ester amide)s. The polymerization of NCAs can be initiated by various nucleophiles, including primary amines. illinois.edu This method allows for the creation of well-defined polypeptide chains.

A notable example is the synthesis of biodegradable α-amino acid poly(ester amide)s (AA-PEAs). nih.gov This process involves the ring-opening reaction of O-benzyl-L-serine-NCA with a di-p-toluenesulfonic acid salt of a bis-amino acid diester, followed by a solution polycondensation reaction. nih.gov The resulting polymer contains benzyl ether groups that can be hydrogenated to expose hydroxyl functionalities. nih.gov

Copolymerization Strategies:

H-Ser(Bzl)-OH derived monomers can also be copolymerized with other cyclic monomers to tailor the properties of the final material. For instance, O-benzyl-L-serine can be used as an educt to create a chiral functional lactide, which is then copolymerized with L-lactide. cymitquimica.combachem.com This approach results in a biocompatible and biodegradable polymer that can be further modified. cymitquimica.combachem.com Copolymerization of a benzyl-ether substituted lactide monomer with lactide produces a polylactide copolymer with pendant benzyloxy groups. nih.gov

The table below summarizes key characteristics of polymers synthesized from O-benzyl-L-serine derivatives.

Polymer TypeMonomer(s)Polymerization MethodKey Features
Poly(α-hydroxy acid)Ser(Bn)-OCARing-Opening Polymerization (ROP)Biodegradable polyester (B1180765) backbone, pendant hydroxyl groups after debenzylation. illinois.eduacs.org
Poly(ester amide) (PEA)Ser(Bzl)-NCA, di-amino acid diester, di-p-nitrophenyl sebacateROP and Solution PolycondensationBiodegradable, pendant hydroxyl groups after debenzylation, tunable hydrophilicity. nih.gov
Polylactide CopolymerBenzyl-ether substituted lactide, LactideCopolymerizationPendant benzyloxy groups amenable to deprotection and further functionalization. nih.gov
PolypeptideSer(Bzl)-NCARing-Opening Polymerization (ROP)Polypeptide backbone, potential for controlled secondary structures.

Fabrication of Functional Polymeric Materials

The true potential of incorporating H-Ser(Bzl)-OH·HCl units into polymers lies in the fabrication of functional materials. The strategic placement of the benzyl-protected hydroxyl group is central to this, as its removal unmasks a reactive site for further chemical modification. This allows for the covalent attachment of bioactive molecules, drugs, or crosslinking agents to the polymer backbone.

Hydrogel Formation:

Polymers synthesized from O-benzyl-L-serine can be fabricated into hydrogels, which are highly absorbent, three-dimensional polymer networks. After the deprotection of the benzyl groups to yield pendant hydroxyl groups, these sites can be functionalized. For example, the hydroxylated poly(ester amide)s (PEA-Ser-OH) can undergo acrylation followed by photo-gelation to form crosslinked hydrogels. nih.gov These hydrogels have potential applications as scaffolds in tissue engineering due to their excellent cell compatibility. illinois.edunih.govacs.org

Surface Functionalization:

The pendant hydroxyl groups on these polymers can be used to modify the surface properties of materials. For instance, a polylactide copolymer with hydroxyl groups (derived from the debenzylation of the O-benzyl-L-serine containing copolymer) can be modified with succinic anhydride (B1165640). nih.gov This converts the hydroxyl groups into carboxylic acid functionalities. These carboxylic acid groups are then available for standard carbodiimide (B86325) coupling reactions to attach amine-containing biological molecules, such as biotin. nih.gov This demonstrates a versatile approach to functionalizing biodegradable materials to mediate cellular adhesion and introduce new biological functionalities. nih.gov

Drug Delivery Systems:

The functionalizable nature of these polymers makes them excellent candidates for drug delivery systems. The deprotected hydroxyl groups can be used to conjugate drugs to the polymer backbone. Furthermore, the amphiphilicity of block copolymers containing hydrophilic segments (derived from deprotected serine units) and hydrophobic segments can lead to the formation of micelles or nanoparticles for encapsulating therapeutic agents. illinois.eduacs.org

The table below provides examples of functional materials fabricated from polymers incorporating O-benzyl-L-serine and their intended applications.

Functional MaterialFabrication MethodFunctionalization ChemistryPotential Application
Hydrogel ScaffoldsPhoto-gelation of acrylated PEA-Ser-OHAcrylation of pendant hydroxyl groups. nih.govTissue Engineering. illinois.edunih.govacs.org
Biofunctionalized FilmsSurface modification of polylactide copolymer filmsDebenzylation followed by reaction with succinic anhydride and carbodiimide coupling of biomolecules. nih.govBiocompatible coatings, cell adhesion mediation. nih.gov
Drug-Polymer ConjugatesCovalent attachment of drugs to the polymer backboneUtilization of deprotected hydroxyl groups for conjugation.Controlled drug release.
Nanoparticles for Drug DeliverySelf-assembly of amphiphilic block copolymersFormation of core-shell structures for drug encapsulation. illinois.eduacs.orgTargeted drug delivery. illinois.eduacs.org

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
H-Ser(Bzl)-OH·HClO-Benzyl-L-serine hydrochloride
O-benzyl-L-serine(2S)-2-amino-3-(benzyloxy)propanoic acid
Ser(Bn)-OCAO-benzyl-L-serine carboxyanhydride
Ser(Bzl)-NCAO-benzyl-L-serine N-carboxyanhydride
PEA-Ser-OHPoly(ester amide) with pendant hydroxyl groups
DMAP4-Dimethylaminopyridine
Sodium NitriteNaNO₂
PhosgeneCOCl₂
L-lactide(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Succinic anhydrideDihydrofuran-2,5-dione
Biotin5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Pathways Involving O-Benzyl-L-serine Hydrochloride

The primary role of H-Ser(Bzl)-OH.HCl in chemical synthesis is as a building block for incorporating serine residues into peptide chains. The benzyl (B1604629) group serves to protect the hydroxyl side chain, preventing unwanted reactions during the peptide coupling process. vulcanchem.com The fundamental principle of peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires selective protection and deprotection of these functional groups to ensure a defined sequence. thieme-connect.de

In the context of Boc (tert-butyloxycarbonyl) chemistry, the serine sidechain is commonly protected as a benzyl ether, as seen in Boc-Ser(Bzl)-OH. peptide.com The peptide coupling reaction is typically facilitated by coupling reagents, such as carbodiimides (e.g., DCC, DIC) or phosphonium (B103445) and aminium salts, which activate the carboxylic acid for nucleophilic attack by the amine. brieflands.comresearchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress racemization and improve coupling efficiency. peptide.comhighfine.com

Mechanistic studies indicate that the reaction proceeds through the formation of an activated intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with HOBt/HOAt). This intermediate is then attacked by the free amino group of the incoming amino acid residue to form the peptide bond. The benzyl ether on the serine side chain remains stable under these conditions, ensuring the integrity of the final peptide. thieme-connect.de The steric bulk of the protecting groups can influence the accessibility of the reacting groups and, consequently, the coupling yields. thieme-connect.de

Recent advancements have also explored serine peptide assembly (SPA) which offers a method for segment condensations with a reduced risk of racemization. researchgate.net Mechanistic investigations suggest this pathway proceeds via an initial transesterification step. researchgate.net

The rate of proton transfer reactions is dependent on the difference in pKa between the acid and the base. sit.edu.cn In the context of peptide coupling, the rate of the reaction can be independent of the pKa of the nucleophilic amine, suggesting a transition state where the degree of deprotonation of the amine is similar to the degree of N-C bond formation. nih.gov This implies that the nucleophile remains largely uncharged in the transition state. nih.gov

Nucleophilic substitution reactions are also central to the chemistry of this compound. The formation of the peptide bond itself is a nucleophilic acyl substitution reaction. spbu.ru Furthermore, the hydroxyl group of serine, when deprotected, can participate in nucleophilic substitution reactions. The benzyl protecting group is installed via a nucleophilic substitution (Williamson ether synthesis) where the serine hydroxyl acts as a nucleophile towards benzyl bromide. organic-chemistry.orgnih.gov

Detailed Studies of Peptide Coupling Mechanisms

Understanding and Controlling Side Reactions in Synthesis

Racemization, the loss of stereochemical integrity at the chiral α-carbon, is a significant side reaction in peptide synthesis, particularly for activated amino acids. peptide.com The primary mechanism for racemization involves the formation of an oxazol-5(4H)-one intermediate from the activated N-acyl amino acid. thieme-connect.de Tautomerization of this intermediate leads to a loss of chirality. thieme-connect.de

For serine derivatives, the risk of racemization is a concern. Several strategies are employed to minimize this side reaction:

Use of Additives: The addition of reagents like HOBt, HOAt, or their derivatives is a standard practice. highfine.com These additives react with the activated amino acid to form active esters that are less prone to oxazolone (B7731731) formation and subsequent racemization. peptide.comhighfine.com

Choice of Coupling Reagents: Certain coupling reagents are known to cause higher levels of racemization than others. highfine.com Phosphonium and aminium-based reagents, in combination with additives, are often preferred. brieflands.comresearchgate.net

Protecting Group Strategy: The nature of the N-terminal protecting group can influence the rate of racemization. thieme-connect.de The benzyloxycarbonyl (Cbz or Z) group was an early discovery that helped prevent racemization during carbamate (B1207046) formation. brieflands.com

Base Selection: The choice of base used for neutralization and coupling can impact racemization. Using sterically hindered bases like collidine (TMP) instead of DIPEA has been shown to decrease racemization for serine derivatives in certain contexts. researchgate.net

StrategyMechanism of ActionCommon Reagents/Conditions
Addition of Racemization SuppressantsForms active esters that are less prone to oxazolone formation. peptide.comhighfine.comHOBt, HOAt, 6-Cl-HOBt, Oxyma peptide.comhighfine.com
Selection of Coupling ReagentDifferent reagents have varying propensities to induce racemization. highfine.comPhosphonium (e.g., PyBOP) and Aminium (e.g., HBTU, HATU) salts are often preferred over carbodiimides alone. brieflands.comresearchgate.net
Choice of BaseThe basicity and steric hindrance of the base can affect the rate of oxazolone formation. researchgate.netUse of sterically hindered bases like collidine (TMP) can reduce racemization. researchgate.net
N-Terminal Protecting GroupUrethane-type protecting groups (e.g., Boc, Fmoc, Cbz) are less prone to racemization than acyl-type groups. brieflands.comthieme-connect.deBoc, Fmoc, Cbz brieflands.comthieme-connect.de

The benzyl ether protecting the serine side chain in this compound is considered semi-permanent in Boc-based solid-phase peptide synthesis (SPPS). google.com It is stable to the mildly acidic conditions used for the repeated removal of the temporary Nα-Boc group (typically trifluoroacetic acid, TFA). google.commdpi.com

The lability of the benzyl group is dependent on the specific chemical environment and the deprotection method employed.

Acidolysis: Strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are required for its cleavage, which typically occurs at the end of the synthesis. mdpi.com The benzyl group is only partially removed by TFA, making it more suitable for Fmoc chemistry in some applications. peptide.com

Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst. organic-chemistry.orgnih.gov This method is orthogonal to acid-labile protecting groups and offers a milder deprotection strategy. nih.gov

Selectivity is crucial in multi-step synthesis. The benzyl group provides excellent selectivity, allowing for the deprotection of other groups, such as the Nα-Boc group, without affecting the serine side chain. thieme-connect.de However, the harsh conditions required for benzyl group removal by acidolysis can sometimes lead to side reactions on other sensitive residues in the peptide chain. brieflands.com

Deprotection MethodReagentsConditionsSelectivity/Compatibility
Acidolysis (Strong)Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA) mdpi.comFinal cleavage step in Boc-SPPS. mdpi.comCleaves most benzyl-based protecting groups simultaneously. mdpi.com Can cause side reactions. brieflands.com
Catalytic HydrogenolysisH₂, Pd/C organic-chemistry.orgnih.govMild conditions, often at room temperature and atmospheric pressure. nih.govOrthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups. Sensitive to sulfur-containing residues. organic-chemistry.orgnih.gov

Strategies for the Prevention and Management of Racemization

Kinetic Profiling of Reaction Systems

Kinetic analysis of reactions involving this compound provides valuable insights into reaction rates, mechanisms, and the influence of various parameters. Studies have shown that the uptake of L-serine into neurons and astrocytes is a high-affinity process, with Km values of 15.0 µM and 17.2 µM, respectively. nih.gov While this relates to biological transport, it underscores the inherent affinity of serine in recognition processes.

In the context of enzymatic reactions, O-acyl-L-serines, which are structurally related to O-benzyl-L-serine, have been studied as substrates for enzymes like tryptophanase and tyrosine phenol-lyase. nih.gov O-Benzoyl-L-serine, for instance, was found to be a good substrate for β-elimination and β-substitution reactions catalyzed by these enzymes, with Vmax values 5- to 6-fold higher than those of the physiological substrates. nih.gov This suggests that the aromatic ring of the protecting group can contribute to binding and lower the transition-state energy barrier. nih.gov

In chemical synthesis, kinetic models have been developed to understand and predict side reactions. For example, detailed kinetic models for diketopiperazine (DKP) formation, a common side reaction involving proline and serine residues, have been established. acs.org These models help in optimizing reaction conditions, such as temperature and hold times, to minimize impurity formation. acs.org The rate of self-deprotection of Fmoc-protected peptide intermediates, which can lead to DKP formation, has also been kinetically profiled. acs.org

Kinetic studies of the gas-phase reaction of hydroxyl radicals with HCl have also been performed, though this is less directly related to peptide synthesis, it provides fundamental data on the reactivity of the HCl moiety. nih.gov

Derivatization, Analog Development, and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Novel O-Benzyl-L-serine Derivatives

The synthesis of novel derivatives from H-Ser(Bzl)-OH is a key strategy in peptide and peptidomimetic chemistry. Modifications at the amino (N-terminal) and carboxyl (C-terminal) ends, as well as alterations to its stereochemistry, yield a diverse library of compounds for biological screening.

The modification of the N- and C-termini of O-benzyl-L-serine is fundamental to its use in peptide synthesis and the creation of new chemical entities. peptide.com The amino group (N-terminus) is typically protected to prevent unwanted side reactions during coupling processes. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.comnih.gov For instance, the synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine is a common step, often achieved by reacting O-benzyl-L-serine with di-tert-butyl dicarbonate (B1257347). acs.org N-methylation represents another significant N-terminal modification, although direct methylation of O-benzylserine derivatives can sometimes lead to β-elimination, forming the dehydroalanine (B155165) derivative. cdnsciencepub.com

C-terminal modifications are equally important for altering a molecule's properties or for anchoring it to a solid support during peptide synthesis. nih.govresearchgate.net The carboxylic acid can be converted into esters, such as methyl or benzyl (B1604629) esters, or amides. acs.orgtandfonline.com For example, C-terminal modification is seen in the synthesis of novel O-benzyl salicylamide (B354443) derivatives, where a monopeptide acid is coupled with an aniline (B41778) to form a C-terminal amide. researchgate.net These modifications can neutralize the negative charge of the carboxylic acid, increasing the hydrophobicity and potentially altering receptor binding interactions. nih.gov

Modification TypePositionExample of Modification/Protecting GroupReference
ProtectionN-Terminaltert-butyloxycarbonyl (Boc) peptide.com
ProtectionN-Terminal9-fluorenylmethoxycarbonyl (Fmoc) nih.gov
DerivatizationN-TerminalN-Methylation cdnsciencepub.com
DerivatizationC-TerminalBenzyl Ester acs.org
DerivatizationC-TerminalAmide nih.govresearchgate.net

The stereochemistry of amino acids is crucial for their biological activity. While L-amino acids are the proteinogenic standard, the incorporation of their D-isomers is a widely used strategy in drug design to increase proteolytic stability and modulate conformation. The synthesis of peptides containing D-amino acids, such as the use of Fmoc-D-Ser(tBu)-OH in the synthesis of Goserelin, highlights the importance of these stereoisomers. google.comgoogle.com

O-benzyl-D-serine can serve as a starting material for the synthesis of specific stereoisomers of more complex molecules. For example, it has been used to produce the (2S,3R) enantiomer of a hydroxyglutamic acid analog, demonstrating its utility in stereocontrolled synthesis. beilstein-journals.org The design of proteins composed entirely of D-amino acids, known as mirror-image proteins, is an emerging field that relies on the availability of D-isomers of amino acids to create molecules that are resistant to natural degradation pathways. frontiersin.org

N-Terminal and C-Terminal Modified Analogues

Rational Design of H-Ser(Bzl)-OH-Based Unnatural Amino Acids

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery, allowing for the creation of proteins and peptides with novel functions. rsc.orgnih.govacs.org H-Ser(Bzl)-OH and its derivatives are valuable starting points for the rational design of such UAAs.

One approach involves using the serine scaffold to build more complex amino acid structures. For instance, O-benzyl-L-serine can be converted into an aldehyde, which is then elaborated through chemical reactions like the Wittig reaction and iodocyclocarbamation to generate novel, non-racemic hydroxyglutamic acids. beilstein-journals.org Another strategy employs metal complexes to direct the asymmetric synthesis of new amino acids. A Ni(II) complex of a dehydroalanine derivative (derived from serine) can undergo electrophilic Cα-alkylation to produce various α-substituted O-methyl-serine analogs, such as (S)-α-benzyl-O-methylserine, with high enantiomeric purity. rsc.org Similarly, isoserine derivatives can be alkylated to create chiral β²,²-amino acids, which contain a quaternary stereocenter. nih.govacs.org These rationally designed UAAs can then be incorporated into peptides to confer unique structural or functional properties. bizgeniusapp.com

Computational and Experimental Approaches to Structure-Activity Relationships

Understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount in drug discovery. This is often achieved by synthesizing a series of related compounds and evaluating how chemical changes affect their potency and selectivity. nih.gov Computational methods are increasingly used to guide and interpret these experimental findings.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov These models use calculated molecular descriptors—numerical values representing physicochemical properties like hydrophobicity (LogP), electronic properties, and steric features—to predict the activity of new, unsynthesized compounds. iomcworld.org

A notable example of an SAR study that provides the basis for a QSAR model involves tetrazole-based growth hormone secretagogues that incorporate an O-benzyl serine side chain. nih.gov In this research, a series of analogs were synthesized with different substituents on the benzyl group of the serine moiety to probe the effects on biological activity. It was found that introducing substituents at the ortho position of the benzyl ring was favorable. nih.gov

CompoundSubstituent (R) on Benzyl RingIn-Vitro Potency (EC50, nM)
Parent CompoundHydrogen1.3
Analog 2e2-Methyl0.8
Analog 2j2-Chloro0.5
Analog 2p2-Phenyl (Biphenyl)0.6

Data adapted from a study on growth hormone secretagogues. nih.gov

The data from such studies can be used to build a QSAR model. The model would correlate descriptors representing the size, electronics, and hydrophobicity of the 'R' group with the measured EC50 values. A successful QSAR model could then be used to predict the potency of other compounds with different ortho-substituents, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) method that provides a more intuitive understanding of SAR by mapping the steric and electrostatic properties of molecules in 3D space. jelsciences.comnih.gov In a CoMFA study, a set of active molecules are structurally aligned, and their interaction fields with a probe atom are calculated at various points on a 3D grid surrounding them. mdpi.com The resulting field values are then correlated with the biological activity data using statistical methods like partial least-squares (PLS). koreascience.kr

The output of a CoMFA analysis is often visualized as a 3D contour map. nih.gov These maps highlight regions where certain properties are predicted to enhance or diminish biological activity.

Steric Maps: Green contours typically indicate areas where bulky groups are favored, while yellow contours show regions where bulk is detrimental.

Electrostatic Maps: Blue contours often mark areas where positive charge is favorable, while red contours indicate where negative charge is preferred.

Applying this to the SAR of O-benzyl serine derivatives, a CoMFA model could reveal that the improved activity of the biphenyl (B1667301) analog (2p) is due to the second phenyl ring occupying a sterically favorable region (a green contour) and making favorable hydrophobic interactions within the receptor pocket. nih.gov Similarly, the model might show that an electronegative group like chlorine at the ortho-position creates a favorable electrostatic interaction (a red contour). nih.govmdpi.com Such insights are invaluable for the rational design of next-generation analogs with optimized receptor binding. nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of H-Ser(Bzl)-OH.HCl. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence and connectivity of all constituent atoms.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are expected. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂Ph) would be observed as a singlet or a pair of doublets around 4.5 ppm. The protons on the serine backbone, including the α-proton (α-CH), and the β-protons (β-CH₂), would resonate at distinct chemical shifts, often coupled to each other. The α-proton signal is typically found around 4.0 ppm, while the β-protons appear as a multiplet at slightly higher field. The presence of the hydrochloride salt influences the chemical shifts of protons near the amine and carboxylic acid groups. researchgate.netchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum, typically around 170-175 ppm. The aromatic carbons of the benzyl group would show signals in the 127-138 ppm region. The benzylic methylene carbon, the α-carbon, and the β-carbon of the serine residue would have characteristic chemical shifts, confirming the core structure of the molecule. researchgate.net 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the bonding network within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10-13 (broad s)~172
Aromatic (C₆H₅)~7.3 (m)~128-137
Benzylic (CH₂)~4.5 (s)~73
α-CH~4.1 (t)~56
β-CH₂~3.9 (d)~69
Amino (NH₃⁺)8-9 (broad s)-

Note: Predicted values are based on data from structurally related compounds and are subject to solvent and concentration effects.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The nominal molecular weight of the free base, H-Ser(Bzl)-OH, is 195.22 g/mol , and its hydrochloride salt is 231.68 g/mol . nih.gov

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 196. In some cases, adducts with sodium [M+Na]⁺ may also be detected. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, providing valuable structural insights. The fragmentation of this compound is expected to follow predictable pathways for amino acids and benzyl ethers. Common fragmentation patterns include:

Loss of the benzyl group: A prominent fragmentation pathway is the cleavage of the benzyl ether bond, resulting in the loss of a benzyl radical (•CH₂Ph) or a tropylium (B1234903) cation ([C₇H₇]⁺) with m/z 91.

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for amino acids.

Cleavage of the amino acid backbone: Fragmentation can occur at the Cα-Cβ bond and the N-Cα bond, leading to characteristic fragment ions. libretexts.orgmiamioh.edu

Table 2: Expected Fragment Ions in the Mass Spectrum of this compound

Fragment Ion m/z (Proposed) Description
[M+H]⁺196Protonated molecule (free base)
[M+H - H₂O]⁺178Loss of water
[M+H - COOH]⁺151Loss of the carboxylic acid group
[C₇H₇]⁺91Tropylium ion (from benzyl group)

Chromatographic Techniques for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. It is widely used to assess the purity of the compound, often showing purities greater than 99.0%, and to separate it from reaction byproducts and other impurities. tandfonline.com

For analytical purposes , reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. An acid modifier, like trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase to improve peak shape and resolution by ensuring the consistent protonation state of the analyte. Detection is typically performed using a UV detector, as the benzyl group provides a strong chromophore. uchicago.edu

For preparative purposes , the principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle larger quantities of the compound. The goal of preparative HPLC is to isolate the pure this compound from a crude reaction mixture. After separation, the fractions containing the pure product are collected, and the solvent is removed, typically by lyophilization, to yield the purified compound. researchgate.net

Table 3: Typical HPLC Conditions for the Analysis of this compound

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minOptimized for separation
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 214 nm and 254 nmUV at 214 nm and 254 nm

Computational Chemistry for Molecular Design and Property Prediction

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules like this compound. By solving the Schrödinger equation within the DFT framework, various molecular properties can be predicted. nih.govacs.org

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Calculate electronic properties: Predict the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface. These properties are crucial for understanding the molecule's reactivity. For instance, the electrostatic potential map can indicate regions susceptible to nucleophilic or electrophilic attack. sciforum.netmdpi.com

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra.

Analyze intramolecular interactions: Investigate non-covalent interactions, such as hydrogen bonds, that influence the conformation and stability of the molecule. researchgate.net

Table 4: Representative DFT-Calculated Properties for a Serine Derivative

Property Calculated Value Significance
HOMO Energy -7.0 eVRelates to the ability to donate electrons (nucleophilicity)
LUMO Energy -0.5 eVRelates to the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap 6.5 eVIndicator of chemical reactivity and stability
Dipole Moment 2.5 DMeasure of the molecule's overall polarity

Note: These are representative values for a simple serine derivative and would vary for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational landscape and dynamic properties of this compound in different environments, such as in solution. scispace.comresearchgate.net

Key applications of MD simulations for this compound include:

Conformational sampling: Exploring the different spatial arrangements (conformations) that the molecule can adopt and determining their relative populations. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

Solvation effects: Studying how the presence of a solvent, such as water, influences the conformation and dynamics of the molecule.

Intermolecular interactions: Investigating how this compound interacts with other molecules, which is crucial for understanding its role in larger systems, such as peptides. acs.org

By analyzing the trajectories from MD simulations, it is possible to identify the most stable conformers, understand the transitions between them, and calculate various structural and dynamic properties, providing a more complete picture of the molecule's behavior than can be obtained from static experimental methods alone.

Exploration of Biological and Biochemical Research Applications

H-Ser(Bzl)-OH and its Derivatives in Probing Biochemical Pathways

The ability to incorporate modified amino acids like H-Ser(Bzl)-OH into synthetic peptides allows researchers to investigate and modulate the function of proteins involved in critical biochemical pathways.

H-Ser(Bzl)-OH, also referred to in literature as benzylserine (BenSer), has been identified as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2). core.ac.uksolvobiotech.com ASCT2 is a sodium-dependent transporter for small neutral amino acids, including glutamine, and is a member of the solute carrier 1 (SLC1) family. nih.govnih.gov This transporter is highly significant as it is upregulated in numerous types of cancer to meet the high metabolic demands of rapidly proliferating cells, making it a key pharmacological target. nih.gov

Research has utilized H-Ser(Bzl)-OH and other serine derivatives to probe the structure and function of the ASCT2 substrate binding site. Studies have shown that amino acid derivatives with aromatic residues in their side chains are required for high-affinity interaction with the transporter. nih.gov The interaction of these compounds helps to elucidate the structural parameters that determine whether a ligand acts as a transported substrate or an inhibitor. nih.gov For instance, compounds that bind preferentially to the "open-loop" conformation of the transporter's external gate tend to act as inhibitors, while those interacting more strongly with the "closed-loop" form are often transported substrates. nih.gov The use of H-Ser(Bzl)-OH as a competitive inhibitor has permitted more targeted pharmacological studies to analyze the metabolic effects of blocking ASCT2-dependent glutamine uptake. core.ac.uk

Table 1: Interaction of H-Ser(Bzl)-OH and Related Compounds with ASCT2 Transporter

CompoundInteraction TypeSignificance/FindingReference
H-Ser(Bzl)-OH (Benzylserine)Competitive InhibitorUsed as a tool to pharmacologically study the effects of ASCT2 inhibition on cell metabolism. core.ac.uksolvobiotech.com
L-Serine estersInhibitors, Partial Substrates, Full SubstratesA series of derivatives used to determine that an aromatic side chain is required for high-affinity inhibitory interaction. nih.gov
Serine biphenyl-4-carboxylateReversible InhibitorA serine ester derivative that inhibits ASCT2 function with an apparent affinity of 30 μM. nih.gov
CysteineModulator / Competitive InhibitorActs as a potent competitive inhibitor of glutamine uptake and can trigger glutamine efflux through a putative allosteric site. solvobiotech.com

Derivatives of serine, including O-Benzyl-L-serine, are employed to investigate and modulate the activity of various enzymes. chemimpex.com By serving as building blocks for synthetic peptides or as standalone molecules, these compounds can act as substrates or inhibitors, providing valuable insights into enzyme kinetics and reaction mechanisms. chemimpex.comchemimpex.com The benzyl (B1604629) group can influence how the molecule fits into an enzyme's active site or an allosteric site, thereby modulating the enzyme's catalytic activity or specificity. nih.gov

For example, allosteric effectors can either stimulate or inhibit an enzyme's activity depending on the specific substrate being processed. nih.gov This substrate-dependent modulation occurs when the effector alters the rate-determining step of the catalytic cycle. An allosteric inhibitor might slow down the chemical cleavage step, while an activator might accelerate the product release step. nih.gov Using modified amino acids like H-Ser(Bzl)-OH in the design of peptidic probes allows researchers to explore these complex regulatory mechanisms, which is crucial for the development of new therapeutic agents that can precisely control enzyme function. chemimpex.comnih.gov

Investigation of Amino Acid Transporter Interactions (e.g., ASCT2)

Utilization in Peptide-Based Drug Discovery and Development

H-Ser(Bzl)-OH.HCl is a fundamental reagent in solid-phase peptide synthesis (SPPS), the primary method for creating custom peptides for therapeutic research. nih.govfrontiersin.org The benzyl (Bzl) group serves as a stable protecting group for the serine side chain, preventing unwanted side reactions during the stepwise addition of amino acids. nih.gov

A key application of peptide synthesis is the design of enzyme inhibitors for therapeutic purposes. A notable target is the urease enzyme from Helicobacter pylori. dovepress.com H. pylori is a bacterium linked to numerous gastric diseases, and its survival in the acidic stomach environment is dependent on the activity of its urease enzyme, which neutralizes acid by producing ammonia. plos.orgmdpi.com Inhibiting this enzyme is a major strategy for eradicating the bacterium. dovepress.comfrontiersin.org

While many small-molecule inhibitors for H. pylori urease have been developed, there is ongoing research into peptide-based inhibitors, which can offer greater specificity. H-Ser(Bzl)-OH is a building block that can be incorporated into synthetic peptide sequences designed to mimic the substrate or bind to allosteric sites of enzymes like urease. The design of such peptidic inhibitors relies on a deep understanding of the enzyme's active site, which in H. pylori urease is a nickel-dependent metalloenzyme. mdpi.com The development of potent inhibitors, whether small molecules or peptides, is crucial for creating new treatments, especially in the face of growing antibiotic resistance. frontiersin.org

Table 2: Examples of Investigated Inhibitors for Helicobacter pylori Urease

InhibitorClassReported Activity (IC₅₀)Mechanism/NoteReference
EbselenOrganoselenium CompoundInhibition demonstrated at 0.06 mMA recognized urease inhibitor that served as a lead compound for further optimization. frontiersin.orgnih.gov
Acetohydroxamic acid (AHA)Substrate AnalogInhibition at 2.5 mMAn FDA-approved drug that competes with urea (B33335) for the active site. frontiersin.org
BaicalinFlavonoid (Natural Product)Inhibition at 8 mMA non-competitive inhibitor that interacts with Cys321 on the enzyme's mobile flap. frontiersin.org
N-benzyl-1,2-benzisoselenazol-3(2H)-one derivativesOrganoselenium Compound< 100 nMHighly potent derivatives of Ebselen developed to achieve a remarkable antiureolytic effect. nih.gov

The synthesis of peptides containing modified amino acids is central to studying receptor-ligand interactions and developing agonists or antagonists with therapeutic potential. H-Ser(Bzl)-OH and similar protected amino acids are incorporated into peptide sequences to enhance stability, improve binding affinity, or confer specific pharmacological properties. acs.orgresearchgate.net

For instance, in the development of ligands for G protein-coupled receptors like the neuropeptide S receptor (NPSR), researchers synthesized a series of peptide analogs by modifying amino acid side chains. researchgate.net The inclusion of D-amino acids with benzyl-protected thiol functions, such as in [D-Cys(Bzl)⁵]NPS, was found to produce pure NPSR antagonists. researchgate.net Similarly, the creation of bifunctional peptides that act as agonists at one receptor (e.g., μ-opioid receptor) and antagonists at another (e.g., δ-opioid receptor) often relies on a scaffold of unnatural amino acids to achieve the desired activity profile. acs.org These studies demonstrate that the strategic placement of building blocks like H-Ser(Bzl)-OH is essential for fine-tuning the interaction of a peptide with its target receptor, leading to the development of novel pharmacological tools and potential therapeutics. researchgate.netbas.bg

Table 3: Examples of Synthetic Peptide Ligands for Receptor Studies

Peptide Ligand ExampleTarget ReceptorPharmacological ProfileKey Synthetic Component MentionedReference
[D-Pen(p-tBuBzl)⁵]NPSNeuropeptide S Receptor (NPSR)Pure AntagonistBased on alkylation of the D-Penicillinamine side chain, a strategy also used with D-Cys(Bzl). researchgate.net
H-Dmt-Tic-Gly-NH-Bzl Analogsμ Opioid Receptor (MOPr) / δ Opioid Receptor (DOPr)μ Agonist / δ AntagonistAnalogs created by modifying the C-terminal benzyl function or adding glycosylated serine. acs.org
[Cys(Bzl)²] enkephalin analogsδ-Opioid Receptor (DOR)AgonistIncorporation of Cys(Bzl) in the enkephalin sequence to study binding affinity. bas.bg

Design of Peptidic Enzyme Inhibitors (e.g., Helicobacter pylori Urease)

Application in Metabolic Engineering and Biosynthetic Pathway Redesign

Metabolic engineering and synthetic biology aim to redesign cellular processes for novel applications, such as producing valuable chemicals or creating cells with new functions. Non-canonical amino acids, including derivatives like H-Ser(Bzl)-OH, are powerful tools in this field. uminho.ptmdpi.com The introduction of such amino acids into proteins can alter their structure, function, and stability, thereby influencing entire metabolic or signaling pathways. mdpi.com

While the direct use of H-Ser(Bzl)-OH in a specific metabolic redesign is not prominently documented, the principles underlying its use in peptide synthesis are applicable. Researchers are developing methods to expand the genetic code of organisms, allowing for the in vivo incorporation of unnatural amino acids into proteins. This technology opens the door to creating enzymes with novel catalytic activities or regulatory proteins with altered specificities. The knowledge gained from using building blocks like H-Ser(Bzl)-OH in in vitro peptide synthesis informs the selection of non-canonical amino acids for these in vivo applications, paving the way for the rational redesign of biosynthetic pathways. uminho.ptresearchgate.net

Table 4: List of Mentioned Chemical Compounds

Abbreviation/Common NameFull Chemical Name
This compoundO-Benzyl-L-serine hydrochloride
ASCT2Alanine-Serine-Cysteine Transporter 2
BenSerBenzylserine
Ebselen2-Phenyl-1,2-benzisothiazol-3(2H)-one
AHAAcetohydroxamic acid
Baicalin(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
NPSNeuropeptide S
Dmt2',6'-dimethyl-L-tyrosine
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
BzlBenzyl
FmocFluorenylmethyloxycarbonyl
Cys(Bzl)S-benzyl-cysteine

Emerging Research Directions and Future Perspectives

Integration with Chemoenzymatic Synthesis for Sustainable Production

The conventional chemical synthesis of peptides and modified amino acids often involves multiple protection and deprotection steps, leading to significant solvent and reagent waste. acs.orgnih.gov Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is emerging as a powerful and sustainable alternative. nih.gov

Research into the enzymatic synthesis of non-canonical amino acids (ncAAs) is rapidly growing, with a focus on developing enzymes that can perform these syntheses in a single step with minimal waste. digitellinc.comrsc.org Methods like directed evolution are being used to engineer novel enzymes, or "ncAA synthases," capable of producing a wide array of valuable amino acids. digitellinc.comrsc.org For instance, studies have demonstrated the chemoenzymatic polymerization (CEP) of L-serine esters using the enzyme papain in aqueous media, completely avoiding the need for side-chain protection that is mandatory in traditional methods. acs.orgnih.gov While these studies focused on unprotected serine, the principles are extendable to derivatives like O-benzyl-L-serine. The integration of enzymatic steps could streamline its production by reducing the reliance on harsh chemical protecting groups.

A synergistic approach merging photobiocatalysis, which combines light-driven chemical reactions with enzymatic processes, has also shown promise for creating ncAAs. ucsb.edu This method uses a photocatalyst to generate a reactive intermediate that collaborates with an enzyme-activated substrate, offering a new pathway for stereoselective synthesis. ucsb.edu Such innovative chemoenzymatic strategies could lead to more cost-effective and environmentally benign production of H-Ser(Bzl)-OH.HCl and its derivatives. nih.gov

Synthesis StrategyDescriptionKey AdvantagesResearch Focus
Chemoenzymatic Polymerization (CEP) Uses enzymes like papain to catalyze the polymerization of amino acid esters in aqueous solutions. acs.orgnih.govEliminates the need for side-chain protection, reduces organic solvent use, proceeds under mild conditions. acs.orgnih.govApplication to various serine derivatives, optimization of reaction conditions (pH, temperature). acs.org
Engineered "ncAA Synthases" Employs directed evolution to create enzymes specifically for non-canonical amino acid synthesis. digitellinc.comrsc.orgHigh efficiency, low cost, minimal waste, potential for single-step synthesis. digitellinc.comExpanding the library of synthesizable ncAAs, scaling up production from milligram to kilogram scales. digitellinc.com
Synergistic Photobiocatalysis Merges small-molecule photochemistry with biocatalysis to create novel catalytic reactions. ucsb.eduEnables new product formation, streamlines existing processes, provides high stereoselectivity. ucsb.eduDeveloping general platforms for the synthesis of diverse non-canonical amino acids for therapeutic use. ucsb.edu

Exploration in Targeted Drug Delivery Systems

This compound and its protected forms, such as Boc-O-benzyl-L-serine and Fmoc-O-benzyl-L-serine, are valuable building blocks for creating complex peptides used in drug development. netascientific.comchemimpex.com A significant area of future research is their incorporation into targeted drug delivery systems, which aim to increase the therapeutic efficacy and stability of drugs while minimizing side effects. netascientific.comchemimpex.com

The unique structure of O-benzyl-L-serine can be leveraged in several ways:

Peptide-Based Therapeutics: It is a crucial component in the synthesis of bioactive peptides, including those with potential as enzyme inhibitors or therapeutic proteins. chemimpex.comchemimpex.com The benzyl (B1604629) group can enhance the stability and bioavailability of these peptides. chemimpex.com

Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to other surfaces or molecules. chemimpex.comchemimpex.com This is particularly useful for creating targeted drug delivery vehicles or diagnostic tools. chemimpex.com

Transporter-Mediated Delivery: O-benzyl-L-serine has been identified as an inhibitor of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2). nih.gov This transporter is often overexpressed in cancer cells and at the blood-brain barrier. By designing molecules that interact with such transporters, researchers can achieve targeted delivery of therapeutic agents to specific tissues or cells, a key strategy in developing treatments for cancer and neurological disorders. nih.gov

Future work will likely focus on designing and synthesizing novel peptide sequences containing O-benzyl-L-serine to exploit these properties for creating more effective and targeted therapies. netascientific.comchemimpex.com

Advanced Computational Design of Novel O-Benzyl-L-serine Derived Bioactive Compounds

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. These methods allow for the rational design and prediction of the properties of new molecules before they are synthesized in the lab, saving significant time and resources.

For O-benzyl-L-serine, computational approaches are being explored in several areas:

Design of Enzyme Inhibitors: Molecular mechanics calculations and docking simulations are used to design serine derivatives that can act as inhibitors for specific enzymes, such as the SARS-CoV 3CL protease. nih.gov By modeling the interaction between the potential inhibitor and the enzyme's active site, researchers can optimize the molecular structure for potent biological activity. nih.gov

Prediction of Bioactive Peptides: In silico tools can predict the likelihood of a peptide sequence being bioactive. nih.gov By analyzing peptides containing O-benzyl-L-serine, researchers can pre-screen for promising candidates with desired properties, such as antioxidant or antimicrobial activity. nih.gov

Development of Novel Materials: Density Functional Theory (DFT) has been used to design molecularly imprinted polymers (MIPs) for the selective recognition of L-serine. worldscientific.com This computational approach helps in selecting the optimal functional monomers and solvents for creating a polymer matrix that can specifically bind the target molecule. worldscientific.com This principle can be extended to design sensors or separation materials for O-benzyl-L-serine and its derivatives.

The synergy between computational modeling and experimental synthesis is expected to accelerate the discovery of novel bioactive compounds derived from O-benzyl-L-serine, with applications ranging from therapeutics to advanced materials. nih.govnih.gov

Computational MethodApplication AreaObjective
Molecular Docking & Mechanics Enzyme Inhibitor DesignTo simulate the binding of serine derivatives to a target protein and predict inhibitory activity. nih.gov
In Silico Peptide Screening Bioactive Peptide DiscoveryTo analyze peptide sequences and rank their potential for bioactivity based on amino acid composition. nih.gov
Density Functional Theory (DFT) Materials ScienceTo model interactions between a template molecule (e.g., L-serine) and functional monomers to design highly selective molecularly imprinted polymers. worldscientific.com

Development of Green Chemistry Methodologies for H-Ser(Bzl)-OH·HCl Synthesis and Utilization

The pharmaceutical and chemical industries are under increasing pressure to adopt more sustainable and environmentally friendly practices. Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances throughout the lifecycle of a chemical product. For this compound, this involves developing greener methods for its synthesis, purification, and use in larger molecules like peptides.

Key areas of development include:

Aqueous Peptide Synthesis: A major challenge in peptide chemistry is the heavy reliance on toxic organic solvents. nih.gov Researchers are developing novel protecting groups, such as the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide synthesis to be performed in water. nih.govsci-hub.se This approach significantly reduces organic waste and allows for real-time monitoring of the reaction. nih.gov

Greener Solvents and Reagents: The use of greener solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) for extraction and purification steps in peptide synthesis is being explored. google.com Additionally, methods are being developed to replace toxic reagents. For example, calcium(II) iodide has been shown to be a green and effective agent for the selective hydrolysis of methyl esters on Fmoc-protected amino acids, avoiding harsh basic conditions that could cleave the Fmoc group. mdpi.com

Minimal-Protection Strategies: To improve atom economy and reduce waste, "minimal-protection" strategies in solid-phase peptide synthesis (MP-SPPS) are gaining traction. This involves using amino acids with unprotected side chains where possible, which streamlines the synthesis process and reduces the need for large volumes of deprotection reagents like trifluoroacetic acid (TFA).

These green chemistry initiatives are crucial for the future of peptide and amino acid derivative synthesis, ensuring that valuable compounds like this compound can be produced and utilized in an economically and environmentally sustainable manner. nih.govrsc.org

Q & A

Q. What are the standard synthetic protocols for preparing H-Ser(Bzl)-OH.HCl in solid-phase peptide synthesis (SPPS)?

this compound is synthesized using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Bpoc) protection strategies. In SPPS, the benzyl (Bzl) group on serine is introduced via Boc-Ser(Bzl)-OH, which is anchored to a resin. Cleavage from the resin using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) simultaneously removes the benzyl protecting group . For solution-phase synthesis, hydrogenolysis (H₂/Pd-C) is typically employed to deprotect the benzyl group after coupling reactions . Reaction optimization includes controlling HCl concentration (e.g., 0.3 N HCl in tetrahydrofuran (THF)) to avoid over-acidification during final salt formation .

Q. How can researchers confirm the identity and purity of this compound?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR): Analyze peaks for the benzyl group (δ ~7.3 ppm for aromatic protons) and serine backbone (α-proton at δ ~3.8–4.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a water-acetonitrile gradient (0.1% trifluoroacetic acid) to assess purity (>95%) .
  • Elemental Analysis: Confirm stoichiometry (e.g., C: 61.19%, H: 6.10%, Cl: 5.64%) .
  • Optical Rotation: Verify chirality ([α]²⁶_D +9.85° in methanol) .

Advanced Research Questions

Q. What strategies minimize side reactions during benzyl group cleavage in this compound synthesis?

  • Solid-Phase Cleavage: Use HF or TFMSA with scavengers (e.g., p-cresol) to prevent carbocation side reactions .
  • Solution-Phase Hydrogenolysis: Optimize Pd-C catalyst loading (5–10% w/w) and H₂ pressure (1–3 atm) to avoid incomplete deprotection or peptide aggregation .
  • Acid Stability: Avoid prolonged exposure to HCl (>0.3 N) during salt formation to prevent serine racemization .

Q. How does the benzyl group in this compound influence peptide-receptor binding dynamics?

The Bzl group sterically shields serine’s hydroxyl, altering hydrogen-bonding capacity. In receptor studies, this modification can:

  • Reduce solvent accessibility, stabilizing helical conformations in peptides.
  • Disrupt interactions with polar residues in binding pockets, as shown in Boc-Thr(Bzl)-Ser(Bzl)-Asp(OBzl)-OH•HCl receptor assays .
  • Provide a hydrophobic anchor in membrane-associated peptides, enhancing bioavailability .

Q. How can researchers resolve contradictions in reported yields of this compound across synthesis protocols?

Discrepancies often arise from:

  • Deprotection Efficiency: Compare HF (95–98% yield) vs. TFMSA (85–90% yield) in SPPS .
  • Purification Methods: Crystallization from THF/ether (52% yield) vs. ethyl acetate extraction (lower purity) .
  • Scale-Up Challenges: Pilot-scale hydrogenolysis requires strict oxygen exclusion to prevent catalyst poisoning, unlike lab-scale setups .

Q. What methodologies ensure reproducibility in this compound synthesis for collaborative studies?

  • Documentation: Follow Beilstein Journal guidelines, detailing resin type, coupling reagents (e.g., TEA), and reaction times (e.g., 24 hr at 25°C) .
  • Supporting Information: Include HPLC traces, NMR spectra, and elemental analysis in supplementary materials .
  • Cross-Validation: Use orthogonal techniques (e.g., LC-MS and MALDI-TOF) to confirm batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.